molecular formula C8H11NO2 B13177628 2-(Ethylamino)-1-(furan-3-yl)ethan-1-one

2-(Ethylamino)-1-(furan-3-yl)ethan-1-one

Cat. No.: B13177628
M. Wt: 153.18 g/mol
InChI Key: OFIRFGVWIRLKII-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(furan-3-yl)ethan-1-one is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-(furan-3-yl)ethan-1-one typically involves the reaction of furan derivatives with ethylamine. One common method is the condensation of 3-furan-2-ylpropanal with ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(furan-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

2-(Ethylamino)-1-(furan-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-(furan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ethylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-1-(furan-3-yl)ethan-1-one
  • 2-(Propylamino)-1-(furan-3-yl)ethan-1-one
  • 2-(Butylamino)-1-(furan-3-yl)ethan-1-one

Uniqueness

2-(Ethylamino)-1-(furan-3-yl)ethan-1-one is unique due to its specific ethylamino substitution, which can influence its reactivity and biological activity compared to its methyl, propyl, and butyl analogs. The size and electronic properties of the ethyl group can affect the compound’s interaction with molecular targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(ethylamino)-1-(furan-3-yl)ethanone

InChI

InChI=1S/C8H11NO2/c1-2-9-5-8(10)7-3-4-11-6-7/h3-4,6,9H,2,5H2,1H3

InChI Key

OFIRFGVWIRLKII-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=COC=C1

Origin of Product

United States

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